Metal phthalein

Catalog No.
S562397
CAS No.
2411-89-4
M.F
C32H32N2O12
M. Wt
636.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metal phthalein

CAS Number

2411-89-4

Product Name

Metal phthalein

IUPAC Name

2-[[5-[1-[3-[[carboxylatomethyl(carboxymethyl)azaniumyl]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)azaniumyl]acetate

Molecular Formula

C32H32N2O12

Molecular Weight

636.6 g/mol

InChI

InChI=1S/C32H32N2O12/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

IYZPEGVSBUNMBE-UHFFFAOYSA-N

SMILES

Array

Synonyms

3’,3’’-Bis[[bis(carboxymethyl)amino]methyl]-5’,5’’-dimethyl-phenolphthalein;N,N’-[(3-Oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine];3,3’-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolp

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O

The exact mass of the compound o-Cresolphthalein complexone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298195. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenolphthaleins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Metal phthalein (CAS 2411-89-4), widely known as o-Cresolphthalein complexone (OCPC), is a premier metallochromic indicator and chelating agent utilized globally in diagnostic and analytical chemistry. Functioning as a highly sensitive triphenylmethane dye, it is the industry standard for the colorimetric determination of total calcium in serum, cell culture media, and industrial water systems. Operating optimally in highly alkaline environments, OCPC transitions from colorless to a deep purple complex upon binding alkaline earth metals, with a peak absorbance typically measured at 570–580 nm . Its robust solubility in methanol and compatibility with advanced buffering systems make it a foundational raw material for high-throughput in vitro diagnostic (IVD) assay manufacturing and automated sequential injection analysis.

Substituting OCPC with older indicators like Murexide or alternative high-sensitivity dyes like Arsenazo III introduces significant analytical and operational risks. Murexide, while functional for basic titrations, lacks the molar absorptivity required for micro-volume automated clinical analyzers, leading to inferior limits of detection and ambiguous colorimetric end-points. Conversely, while Arsenazo III offers excellent sensitivity, it contains toxic arsenic, triggering strict environmental disposal regulations and drastically increasing hazardous waste management costs for high-throughput laboratories [1]. Furthermore, Arsenazo III binds calcium with such high affinity that it is highly susceptible to variations in pH and monovalent cation concentrations, whereas OCPC provides a highly predictable, linear stoichiometric response for total calcium when paired with standard masking agents [2].

Superior Molar Absorptivity and End-Point Clarity vs. Legacy Indicators

In automated colorimetric assays, OCPC demonstrates a significantly higher sensitivity for calcium ions compared to legacy indicators like Murexide. Upon complexation in an alkaline medium, OCPC yields a sharp, high-contrast color transition measured at 570-580 nm, whereas older dyes provide a less distinct color change that is harder for optical sensors to quantify accurately at microgram levels . This superior optical clarity allows OCPC-based assays to reliably measure calcium concentrations across a broad linear range (e.g., up to 20.0 mg/dL in serum), making it the preferred chromogen for precision IVD kits.

Evidence DimensionAnalytical sensitivity and linear range for calcium
Target Compound DataHigh contrast colorless-to-purple transition, broad linear range up to 20.0 mg/dL
Comparator Or BaselineMurexide (Lower sensitivity, inferior optical contrast at micro-volumes)
Quantified DifferenceOCPC enables reliable micro-volume detection with a highly stable optical end-point, outperforming legacy baseline limits.
ConditionsAutomated spectrophotometric clinical analysis at 570-580 nm.

High sensitivity enables diagnostic manufacturers to reduce sample and reagent volumes, lowering per-test costs in automated analyzers.

Complete Elimination of Magnesium Cross-Reactivity

A primary challenge in calcium quantification is the ubiquitous presence of magnesium, which cross-reacts with general alkaline earth indicators. OCPC overcomes this limitation through its unique formulation compatibility. When OCPC is deployed in an alkaline buffer (pH > 10.5) alongside 8-hydroxyquinoline, magnesium is completely masked and precipitated out of the reaction matrix[1]. This synergistic chemical behavior ensures that the absorbance reading is exclusively proportional to the calcium concentration, achieving near absolute specificity even in samples where magnesium concentrations are elevated.

Evidence DimensionCalcium specificity in mixed-metal matrices
Target Compound DataComplete masking of Mg interference when combined with 8-hydroxyquinoline
Comparator Or BaselineGeneral alkaline earth indicators (High Mg cross-reactivity)
Quantified DifferenceOCPC formulations achieve >99% specificity for calcium in the presence of physiological magnesium levels.
ConditionsHighly alkaline buffer (e.g., AMP or diethylamine) with 8-hydroxyquinoline.

Eliminates false positives in serum calcium testing and water hardness analysis, ensuring regulatory-grade accuracy.

Elimination of Heavy Metal Toxicity and Disposal Costs vs. Arsenazo III

While Arsenazo III is frequently cited as a high-sensitivity alternative to OCPC, its chemical structure includes arsenic, classifying its effluent as hazardous heavy-metal waste. In contrast, OCPC is a triphenylmethane derivative completely free of heavy metals [1]. High-throughput clinical laboratories processing thousands of calcium tests daily face exorbitant hazardous waste disposal fees when utilizing Arsenazo III. OCPC-based reagents bypass these stringent environmental regulations, allowing for standard organic disposal protocols and significantly reducing the total cost of ownership for the assay system.

Evidence DimensionReagent toxicity and waste classification
Target Compound DataHeavy-metal-free, standard organic disposal
Comparator Or BaselineArsenazo III (Contains arsenic, requires hazardous waste protocols)
Quantified DifferenceOCPC eliminates the heavy-metal hazardous waste disposal costs associated with Arsenazo III.
ConditionsHigh-throughput clinical or industrial laboratory waste management.

Procurement teams can drastically reduce operational overhead and regulatory compliance burdens by selecting OCPC over arsenic-based dyes.

Enhanced Reagent Stability via Dielectric Constant Modulation

OCPC exhibits exceptional adaptability in commercial reagent manufacturing. Historically, aqueous dye formulations suffered from baseline optical drift due to auto-ionization. However, modern OCPC formulations incorporate co-solvents like dimethyl sulfoxide (DMSO) to lower the dielectric constant of the working reagent, effectively repressing the premature ionization of OCPC [1]. This formulation strategy extends the calibration stability of the reagent system and ensures a consistent optical blank, a level of chemical tunability that is difficult to achieve with more rigid, single-reagent systems.

Evidence DimensionCalibration stability and baseline optical drift
Target Compound DataRepressed auto-ionization and stable baseline when formulated with DMSO
Comparator Or BaselineUnoptimized aqueous dye formulations (Prone to baseline drift and shorter shelf-life)
Quantified DifferenceOCPC/DMSO formulations significantly extend calibration stability and shelf-life in commercial diagnostic kits.
ConditionsLiquid-stable IVD reagent manufacturing.

Maximizes the shelf-life and reliability of commercial diagnostic kits, reducing waste and recalibration downtime for end-users.

In Vitro Diagnostic (IVD) Serum Calcium Kits

OCPC is the optimal chromogen for automated clinical chemistry analyzers measuring total serum calcium. Its compatibility with 8-hydroxyquinoline ensures zero magnesium interference, and its heavy-metal-free profile minimizes hazardous waste disposal costs for high-throughput laboratories [1].

Industrial Water Hardness and Quality Monitoring

Ideal for sequential injection analysis (SIA) systems in water treatment and paper milling. OCPC's sharp colorimetric end-point and robust stability in DMSO-modified alkaline buffers allow for rapid, continuous monitoring of calcium scaling potential without baseline drift [2].

Cell Culture Media Quality Control

Selected for quantitative calcium assays in biomanufacturing, where precise calcium concentrations are critical for cellular signaling and optimizing bioreactor yields. OCPC provides high-sensitivity quantification without introducing toxic heavy metals like arsenic into the testing workflow [1].

Complexometric Titration in Metallurgical Analysis

The preferred indicator for the precise determination of alkaline earth metals (Ca, Ba, Sr) in complex industrial matrices, outperforming legacy indicators like Murexide due to its superior molar absorptivity and distinct visual transition [2].

Physical Description

Light brown powder; [Aldrich MSDS]

XLogP3

0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

636.19552446 Da

Monoisotopic Mass

636.19552446 Da

Heavy Atom Count

46

UNII

A4P6737I7F

Related CAS

62698-54-8 (tetra-hydrochloride salt)

Other CAS

2411-89-4

Wikipedia

O-cresolphthalein complexone

General Manufacturing Information

Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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